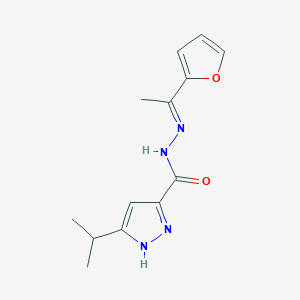![molecular formula C27H28ClNO3S2 B11672428 (5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672428.png)
(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-({5-CHLORO-2-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone core, a chlorinated phenyl group, and a cyclohexylphenoxy ethoxy side chain
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-5-{5-Chlor-2-[2-(4-Cyclohexylphenoxy)ethoxy]benzyliden}-3-(Prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on umfasst typischerweise mehrere Schritte:
Bildung des Thiazolidinon-Kerns: Der erste Schritt beinhaltet die Reaktion eines geeigneten Aldehyds mit Thiosemicarbazid zur Bildung eines Thiosemicarbazon-Zwischenprodukts. Dieses Zwischenprodukt wird dann unter Verwendung eines geeigneten Säurekatalysators cyclisiert, um den Thiazolidinon-Kern zu bilden.
Substitutionsreaktionen: Der Thiazolidinon-Kern unterliegt Substitutionsreaktionen, um die Prop-2-en-1-yl- und 5-Chlor-2-[2-(4-Cyclohexylphenoxy)ethoxy]benzyliden-Gruppen einzuführen. Diese Reaktionen erfordern typischerweise die Verwendung von starken Basen und spezifischen Lösungsmitteln, um hohe Ausbeuten zu erzielen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5Z)-5-{5-Chlor-2-[2-(4-Cyclohexylphenoxy)ethoxy]benzyliden}-3-(Prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on: kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung starker Oxidationsmittel zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, um entsprechende Alkohole oder Amine zu erhalten.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Benzyliden- und Thiazolidinon-Molekülteilen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Nukleophile wie Amine, Thiole und Alkohole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-{5-Chlor-2-[2-(4-Cyclohexylphenoxy)ethoxy]benzyliden}-3-(Prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on: hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen antimikrobiellen und entzündungshemmenden Eigenschaften.
Medizin: Wird auf seine krebshemmende Aktivität untersucht, insbesondere bei der gezielten Ansprache bestimmter Krebszelllinien.
Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-5-{5-Chlor-2-[2-(4-Cyclohexylphenoxy)ethoxy]benzyliden}-3-(Prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann Enzyme oder Rezeptoren angreifen, die an zellulären Prozessen wie Zellproliferation und Apoptose beteiligt sind.
Beteiligte Signalwege: Sie kann Signalwege modulieren, die mit Entzündungen, oxidativem Stress und der Zellzyklusregulation zusammenhängen.
Wirkmechanismus
The mechanism of action of (5Z)-5-({5-CHLORO-2-[2-(4-CYCLOHEXYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetat Verbindung mit (Methylsulfinyl)methan
- Ethylacetoacetat
Einzigartigkeit
(5Z)-5-{5-Chlor-2-[2-(4-Cyclohexylphenoxy)ethoxy]benzyliden}-3-(Prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-on: sticht aufgrund seiner einzigartigen Kombination von funktionellen Gruppen hervor, die spezifische biologische Aktivitäten und chemische Reaktivität verleihen. Sein Thiazolidinon-Kern ist besonders bemerkenswert für seine Vielseitigkeit in der medizinischen Chemie.
Eigenschaften
Molekularformel |
C27H28ClNO3S2 |
|---|---|
Molekulargewicht |
514.1 g/mol |
IUPAC-Name |
(5Z)-5-[[5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28ClNO3S2/c1-2-14-29-26(30)25(34-27(29)33)18-21-17-22(28)10-13-24(21)32-16-15-31-23-11-8-20(9-12-23)19-6-4-3-5-7-19/h2,8-13,17-19H,1,3-7,14-16H2/b25-18- |
InChI-Schlüssel |
PKQKYTSLGRKQDL-BWAHOGKJSA-N |
Isomerische SMILES |
C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OCCOC3=CC=C(C=C3)C4CCCCC4)/SC1=S |
Kanonische SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCCOC3=CC=C(C=C3)C4CCCCC4)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672347.png)
![N-tert-butyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672355.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11672361.png)
![N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11672365.png)
![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide](/img/structure/B11672372.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11672374.png)
![5-[(2E)-2-benzylidenehydrazinyl]-4-chloropyridazin-3(2H)-one](/img/structure/B11672376.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672384.png)
![(5E)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B11672391.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672409.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672416.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11672418.png)

